1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid
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Overview
Description
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid is a compound that features a unique combination of azetidine and trifluoroethanol moieties. Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroethanol is an alcohol with three fluorine atoms attached to the carbon adjacent to the hydroxyl group. The presence of trifluoroacetic acid as a counterion further enhances the compound’s stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. For example, the reaction of 3-chloro-1-propanamine with a base like sodium hydride can yield azetidine.
Introduction of Trifluoroethanol Moiety: The trifluoroethanol moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with trifluoroethanol in the presence of a strong base like potassium tert-butoxide.
Formation of Trifluoroacetic Acid Salt: The final step involves the addition of trifluoroacetic acid to the product, forming the trifluoroacetic acid salt of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and mild conditions (room temperature).
Reduction: LiAlH4, NaBH4, and anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium tert-butoxide), and solvents (dimethyl sulfoxide, tetrahydrofuran).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid): Similar structure but with an additional azetidine ring.
(azetidin-3-yl)urea, trifluoroacetic acid: Contains a urea moiety instead of the trifluoroethanol group.
Uniqueness
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid is unique due to the presence of both azetidine and trifluoroethanol moieties, which confer distinct chemical and biological properties. The trifluoroacetic acid salt form enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
2751620-91-2 |
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Molecular Formula |
C7H9F6NO3 |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7) |
InChI Key |
DIESTRYZWQZNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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